![molecular formula C24H30O4 B14281854 Bis[(4-tert-butylphenyl)methyl] ethanedioate CAS No. 140641-19-6](/img/structure/B14281854.png)
Bis[(4-tert-butylphenyl)methyl] ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-tert-butylphenyl)methyl] ethanedioate is an organic compound characterized by the presence of two 4-tert-butylphenyl groups attached to a central ethanedioate (oxalate) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-tert-butylphenyl)methyl] ethanedioate typically involves the reaction of 4-tert-butylbenzyl chloride with sodium ethanedioate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 60-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(4-tert-butylphenyl)methyl] ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where nucleophiles such as hydroxide ions or amines replace the tert-butylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or primary amines in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-tert-butylbenzoic acid and ethanedioic acid.
Reduction: Formation of 4-tert-butylbenzyl alcohol and ethanediol.
Substitution: Formation of substituted benzyl derivatives and ethanedioate salts.
Aplicaciones Científicas De Investigación
Bis[(4-tert-butylphenyl)methyl] ethanedioate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving benzylic substrates.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bis[(4-tert-butylphenyl)methyl] ethanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzylic positions are susceptible to nucleophilic attack, leading to the formation of reactive intermediates that can modulate biological pathways. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-tert-butylphenyl) phenyl phosphate
- Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
- Bis(4-tert-butylphenyl)amine
Uniqueness
Bis[(4-tert-butylphenyl)methyl] ethanedioate is unique due to its ethanedioate core, which imparts distinct chemical properties compared to other similar compounds. The presence of two 4-tert-butylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
140641-19-6 |
|---|---|
Fórmula molecular |
C24H30O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
bis[(4-tert-butylphenyl)methyl] oxalate |
InChI |
InChI=1S/C24H30O4/c1-23(2,3)19-11-7-17(8-12-19)15-27-21(25)22(26)28-16-18-9-13-20(14-10-18)24(4,5)6/h7-14H,15-16H2,1-6H3 |
Clave InChI |
VVYCHWDHMUXOQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
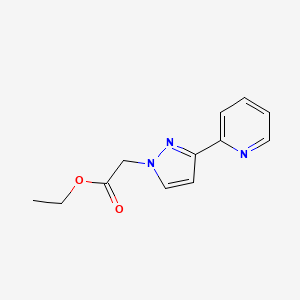
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)
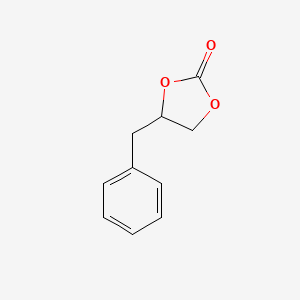
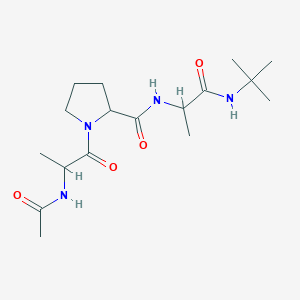
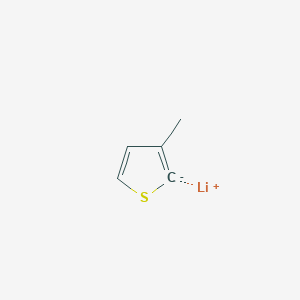
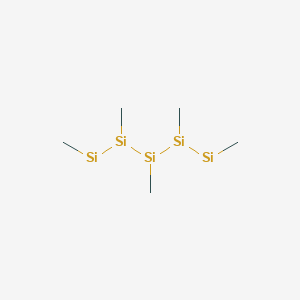
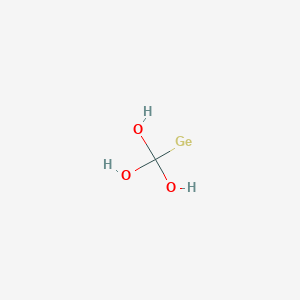


![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)
